N-cyclopentyl-4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide
Description
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Properties
IUPAC Name |
N-cyclopentyl-4-(dimethylsulfamoyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-24(2)30(28,29)18-13-11-16(12-14-18)22(27)26(17-7-4-5-8-17)15-20-19-9-6-10-21(19)25(3)23-20/h11-14,17H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCVDMLLBAONKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide (CAS Number: 2034478-65-2) is a novel compound with potential therapeutic applications. Its complex structure includes a cyclopentyl group and a dimethylsulfamoyl moiety, which may contribute to its biological activity. This article reviews the existing literature on the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
The molecular formula of this compound is C22H30N4O3S, with a molecular weight of 430.6 g/mol. The compound's structure is characterized by the following components:
| Component | Description |
|---|---|
| CAS Number | 2034478-65-2 |
| Molecular Formula | C22H30N4O3S |
| Molecular Weight | 430.6 g/mol |
Anticancer Activity
Research indicates that benzamide derivatives can exhibit significant anticancer properties. For instance, related compounds have shown potent activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Acute lymphoblastic leukemia (ALL) | 0.3 |
| Compound B | Neuroblastoma (NB) | 0.5 - 1.2 |
In these studies, modifications to the chemical structure significantly influenced potency and selectivity against different cancer types .
Inhibition Studies
Inhibitory studies on similar compounds have shown that modifications in the substituents can enhance or reduce biological activity:
| Substituent Size | DDR2 IC50 (nmol/L) | RET Inhibition (%) at 100 nmol/L |
|---|---|---|
| Methyl | 2.2 | 97.2 |
| Ethyl | 4.1 | 77.1 |
| Isopropyl | 5.4 | 54.5 |
These results suggest that structural variations can significantly impact the compound's efficacy against specific targets .
Case Studies
A recent study focusing on related pyrazole derivatives highlighted their potential in treating fibrotic diseases due to their ability to inhibit discoidin domain receptors (DDR). The study reported low toxicity and favorable pharmacokinetic properties for these compounds, suggesting a promising therapeutic profile for N-cyclopentyl derivatives .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data for this compound are lacking, similar compounds typically exhibit:
- Good Oral Bioavailability : Many benzamide derivatives are well absorbed when administered orally.
- Metabolic Stability : Modifications can enhance metabolic resistance to enzymatic degradation.
- Targeted Tissue Distribution : Structural features can influence tissue accumulation and retention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
